3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
Brand Name: Vulcanchem
CAS No.: 102408-27-5
VCID: VC20759267
InChI: InChI=1S/C13H14N4/c1-16(2)13-15-12-9-5-4-8-14-10(9)6-7-11(12)17(13)3/h4-8H,1-3H3
SMILES: CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N(C)C
Molecular Formula: C13H14N4
Molecular Weight: 226.28 g/mol

3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline

CAS No.: 102408-27-5

Cat. No.: VC20759267

Molecular Formula: C13H14N4

Molecular Weight: 226.28 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline - 102408-27-5

CAS No. 102408-27-5
Molecular Formula C13H14N4
Molecular Weight 226.28 g/mol
IUPAC Name N,N,3-trimethylimidazo[4,5-f]quinolin-2-amine
Standard InChI InChI=1S/C13H14N4/c1-16(2)13-15-12-9-5-4-8-14-10(9)6-7-11(12)17(13)3/h4-8H,1-3H3
Standard InChI Key UWIKYLLSLVQQIG-UHFFFAOYSA-N
SMILES CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N(C)C
Canonical SMILES CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N(C)C

Overview of 3-Methyl-2-Dimethylamino-Imidazo[4,5-f]quinoline

3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline is a heterocyclic aromatic amine with significant interest in both toxicology and medicinal chemistry. Its molecular formula is C13H14N4C_{13}H_{14}N_{4}
, and it is often studied for its mutagenic and carcinogenic properties. This compound is structurally characterized by a fused imidazole and quinoline system, which contributes to its biological activity.

Synthesis Methods

The synthesis of 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline typically involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under controlled conditions. The process includes several steps:

  • Condensation: Initial formation of an intermediate compound.

  • Cyclization: Formation of the fused ring structure characteristic of imidazoquinolines.

  • Purification: Removal of unreacted materials and by-products to isolate the desired compound.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in cancer research:

  • Anticancer Properties: Studies have shown that 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline can inhibit specific kinases involved in cancer cell proliferation, particularly affecting pathways such as PI3K/Akt/mTOR.

Cytotoxicity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for various cancer cell lines:

Cell LineIC50 (µM)Selectivity
HepG20.575High
MCF-70.093Moderate

Mechanism of Action

The mutagenic and carcinogenic effects of this compound are primarily attributed to its ability to form DNA adducts, which interfere with normal DNA replication and repair processes. The compound targets specific molecular pathways involved in DNA synthesis and repair, leading to chromosomal anomalies and gene mutations.

Regulatory Perspectives

The International Agency for Research on Cancer (IARC) classifies 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline as a Group 2B carcinogen (possibly carcinogenic to humans). This classification necessitates stringent regulations regarding exposure limits in food products and occupational settings.

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